molecular formula C19H15N7O3S B2695957 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide CAS No. 2034532-13-1

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide

Cat. No. B2695957
CAS RN: 2034532-13-1
M. Wt: 421.44
InChI Key: IRNIJGTVGAYSQL-UHFFFAOYSA-N
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Description

The compound “N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide” is a complex organic molecule. It contains several heterocyclic rings including an oxadiazole ring, a triazolo ring, and a quinoline ring . The oxadiazole ring is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The 1,2,4-oxadiazole ring is known to have conjugated diene character . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been observed in similar structures .


Chemical Reactions Analysis

The chemical reactions involving this compound could be varied depending on the reaction conditions, such as the identity of the solvent and the Brønsted acid cocatalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Sulfonamide compounds, including those with complex structures like the one , are synthesized through various chemical reactions, including condensation processes. These compounds have been prepared by reacting 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compounds with aryl amines, exhibiting a broad spectrum of herbicidal activity at low application rates (Moran, 2003).

Biological Activity and Applications

  • Antimicrobial and Antifungal Properties

    Sulfonamide-based compounds have been tested for their antimicrobial activity, with novel sulfone-linked bis heterocycles showing pronounced activity. These findings suggest potential applications in developing new antimicrobial agents (Padmavathi et al., 2008).

  • Cancer Research

    The hybridization technique involving sulfonamides has led to the development of novel formulations with greater effectiveness in a range of therapeutic applications, including anticancer agents. Such compounds are designed to combine sulfonamides with other biologically active heterocycles, indicating their potential in cancer research and treatment (Massah et al., 2022).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine. For example, 1,3,4-oxadiazoles have become important synthons in the development of new drugs . Further refinement of 1,2,4-oxadiazole as anti-infective agents is an important goal for modern organic chemistry .

properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O3S/c1-12-22-19(29-25-12)14-7-4-10-26-16(23-24-18(14)26)11-21-30(27,28)15-8-2-5-13-6-3-9-20-17(13)15/h2-10,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNIJGTVGAYSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide

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